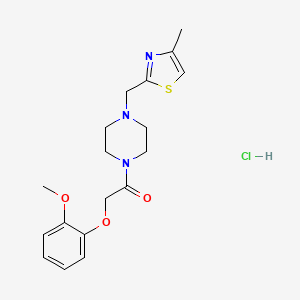

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Description

The compound 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a piperazine-derived small molecule featuring a 2-methoxyphenoxy group and a 4-methylthiazole-substituted piperazine moiety. Key structural elements include:

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S.ClH/c1-14-13-25-17(19-14)11-20-7-9-21(10-8-20)18(22)12-24-16-6-4-3-5-15(16)23-2;/h3-6,13H,7-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUJUHJKKUZVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

Synthesis of the Thiazole Derivative: The thiazole ring is synthesized by reacting 4-methylthiazole with a suitable alkylating agent.

Coupling Reaction: The methoxyphenoxy intermediate is then coupled with the thiazole derivative in the presence of a coupling reagent to form the desired product.

Piperazine Addition: The final step involves the addition of piperazine to the coupled product, followed by hydrochloride salt formation to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Group

2-(4-Methylphenoxy)-1-{4-[(4-methylthiazol-2-yl)methyl]-1-piperazinyl}ethanone hydrochloride ()

- Molecular Formula : C₁₈H₂₄ClN₃O₂S

- Mass : 381.919 g/mol

- Key Differences: 4-Methylphenoxy instead of 2-methoxyphenoxy. Similar thiazole-piperazine motif, suggesting comparable receptor-binding profiles .

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride ()

- Molecular Formula : C₁₄H₁₉ClN₂O₂

- Key Differences: 4-Methoxyphenyl instead of 2-methoxyphenoxy. Absence of the thiazole ring reduces molecular complexity and mass (lower at 294.77 g/mol). Simplified structure may result in reduced target specificity .

Piperazine Backbone Modifications

4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ()

- Key Features :

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]-piperazin-1-yl}-3-(4-ethoxy-3-methoxy-phenyl)prop-2-en-1-one ()

- Key Features: Bis(4-methoxyphenyl)methyl group adds steric bulk, likely reducing blood-brain barrier penetration. Crystallographic data confirm planar geometry, critical for docking studies .

Methyl 2-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)benzoate hydrochloride (Pitofenone HCl) ()

- Relevance : A marketed piperidine analog with antispasmodic activity.

- Structural Contrasts :

Research Findings and Implications

- Positional Isomerism: The 2-methoxyphenoxy group in the target compound may confer better solubility than the 4-methylphenoxy analog (), critical for oral administration .

- Thiazole Impact: The 4-methylthiazole moiety likely enhances kinase inhibition compared to non-thiazole analogs (), though metabolic stability may be compromised due to oxidative metabolism .

- Synthetic Complexity : Multi-step syntheses (e.g., ) suggest challenges in large-scale production, necessitating optimization for clinical translation .

Biological Activity

2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride, identified by its CAS number 1216969-41-3, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 397.9 g/mol. The structure comprises a methoxyphenoxy group linked to a piperazine moiety, which is further substituted by a thiazole group. This unique structural configuration suggests various potential interactions with biological targets.

| Property | Value |

|---|---|

| CAS Number | 1216969-41-3 |

| Molecular Formula | C₁₈H₂₄ClN₃O₃S |

| Molecular Weight | 397.9 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structural motifs. For instance, derivatives of thiazole and piperazine have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that compounds with thiazole rings exhibit cytotoxicity against breast cancer cell lines, suggesting that 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride may possess similar properties due to its structural components .

The proposed mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, thiazole derivatives have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in many cancers. The piperazine component may enhance the bioavailability and efficacy of the compound through improved pharmacokinetic properties .

Anti-inflammatory Effects

Compounds structurally related to 2-(2-Methoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride have also demonstrated anti-inflammatory effects in various models. In particular, studies indicate that they can modulate inflammatory cytokines and reduce oxidative stress markers, which are pivotal in chronic inflammatory diseases .

Neuroprotective Properties

There is emerging evidence that compounds similar to this one may exhibit neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE). This activity is crucial for conditions like Alzheimer's disease, where elevated AChE levels lead to decreased acetylcholine availability, impairing cognitive functions. In silico studies have suggested that modifications in the molecular structure can enhance AChE inhibitory activity .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Breast Cancer Cell Lines : A study evaluated the cytotoxicity of thiazole-piperazine derivatives on MCF-7 and MDA-MB-231 cells. Results indicated significant cell death at specific concentrations, establishing a basis for further exploration of similar compounds .

- Inflammatory Models : Research involving macrophage-adipocyte interactions showed that certain derivatives could attenuate inflammation markers in vitro, suggesting potential therapeutic applications for metabolic disorders .

Q & A

Q. Methodology :

- In vitro assays : Radioligand binding (e.g., α1/α2-adrenergic receptors) to quantify affinity changes .

- Computational modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

What analytical techniques are critical for confirming purity and structure?

Q. Basic Research Focus

Q. Mitigation Strategies :

- Standardize protocols : Use USP/PhEur guidelines for dissolution testing .

- Dose-response curves : Validate EC50 values across multiple replicates to confirm potency trends .

What in vitro and in vivo models are suitable for evaluating its mechanism of action?

Q. Advanced Research Focus

- In vitro :

- Enzyme inhibition assays : Cyclooxygenase (COX-1/COX-2) to assess anti-inflammatory potential .

- Calcium flux assays : GPCR activity in transfected HEK cells .

- In vivo :

- Rodent models : Carrageenan-induced paw edema for anti-inflammatory efficacy .

- Pharmacokinetics : Plasma half-life determination via LC-MS/MS after IV/oral administration .

How can reaction yields be optimized during synthesis?

Basic Research Focus

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency .

- Temperature control : Maintain 60–80°C during piperazine functionalization to minimize side reactions .

Q. Yield Data :

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| 1 | 72 | 92 |

| 2 | 65 | 95 |

| 3 | 88 | 98 |

What computational tools predict this compound’s ADMET properties?

Q. Advanced Research Focus

- ADMET Prediction :

- SwissADME : Estimates solubility (LogS = -3.5), blood-brain barrier permeability (BBB+), and CYP450 inhibition .

- ProTox-II : Predicts hepatotoxicity (Probability = 0.62) and LD50 (300 mg/kg, rodent) .

Validation : Compare with experimental data (e.g., Caco-2 permeability assays) .

How does the hydrochloride salt form influence stability and bioavailability?

Q. Basic Research Focus

Q. Analytical Proof :

- PXRD : Distinct crystalline peaks confirm salt formation .

- Dissolution Testing : >85% dissolution in simulated gastric fluid (USP) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Research Focus

- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) .

- Safety : Handle methylthiazole intermediates in fume hoods due to volatility and toxicity .

- Regulatory Compliance : Follow ICH Q11 guidelines for critical quality attributes (CQAs) .

How do functional groups contribute to its reactivity in downstream derivatization?

Q. Advanced Research Focus

- Methoxyphenoxy group : Participates in electrophilic aromatic substitution (e.g., nitration) .

- Piperazine NH : Reacts with acyl chlorides for further functionalization .

Case Study : Bromination at the thiazole 5-position improves antimicrobial activity but requires inert conditions (Ar atmosphere) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.